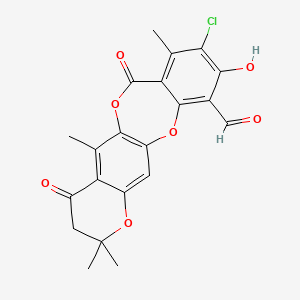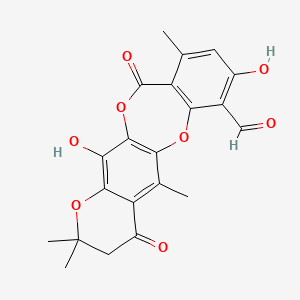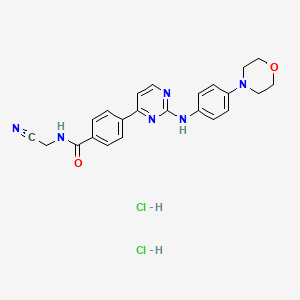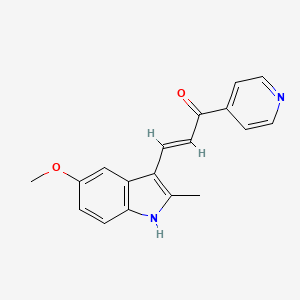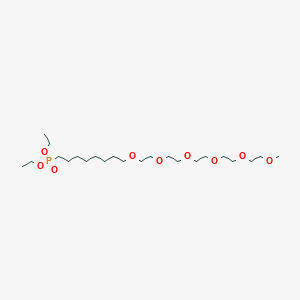
m-PEG6-C6-phosphonic acid ethyl ester
説明
M-PEG6-C6-phosphonic acid ethyl ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Synthesis Analysis
The synthesis of m-PEG6-C6-phosphonic acid ethyl ester involves the use of a PEG-based PROTAC linker . The specific details of the synthesis process are not provided in the search results.Molecular Structure Analysis
The molecular weight of m-PEG6-C6-phosphonic acid ethyl ester is 500.60 . Its molecular formula is C23H49O9P . The SMILES representation is COCCOCCOCCOCCOCCOCCCCCCCCP(OCC)(OCC)=O .Chemical Reactions Analysis
M-PEG6-C6-phosphonic acid ethyl ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of m-PEG6-C6-phosphonic acid ethyl ester include a molecular weight of 500.60 , a molecular formula of C23H49O9P , and a SMILES representation of COCCOCCOCCOCCOCCOCCCCCCCCP(OCC)(OCC)=O . It is soluble in DMSO . The compound has a boiling point of 547.1±50.0°C at 760 mmHg and a density of 1.0±0.1 g/cm3 .科学的研究の応用
1. Nanoparticle Stabilization and Functionalization
m-PEG6-C6-phosphonic acid ethyl ester plays a significant role in the synthesis of phosphonic acid-terminated poly(ethylene glycol) (PEG), which is used for preparing stable, water-dispersible multifunctional upconverting luminescent nanohybrids. This synthesis methodology enhances the stability and functionality of nanoparticles in aqueous dispersions (Kurowska et al., 2022).
2. Sorption of Metal Ions
The compound has applications in developing polymer-bound monoprotic phosphoric acid ligands, which are effective for sorbing various metal ions from phosphoric acid solutions. This involves coordinating through phosphoryl oxygen and shows high metal ion affinities, indicating its usefulness in ion exchange and coordination processes (Zhu & Alexandratos, 2015).
3. Polymer Modification
Research has explored the modification of poly(ethylene glycol) using phosphonate groups. This includes preparing bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of PEG, demonstrating the compound's utility in polymer modification and diversification (Turrin et al., 2012).
4. Coating for Metal Oxide Nanoparticles
m-PEG6-C6-phosphonic acid ethyl ester is used in synthesizing copolymers that act as coatings for metal oxide nanoparticles. These coatings, containing functional groups for noncovalent binding and PEG polymers, enhance colloidal stability and have applications in materials and biological science (Berret & Graillot, 2022).
5. Enhancing Polymerization Processes
This compound is part of new nickel phosphine phosphonate ester complexes, enhancing polymerization reactions in solvents. It demonstrates the compound's potential in advancing cation-switchable polymerization catalysts, significantly boosting polymerization activities (Xiao, Cai, & Do, 2019).
6. Stabilization of Iron Oxide Nanoparticles
The compound contributes to the synthesis of block copolymers like PEG-b-PVPA, which are effective in stabilizing iron oxide nanoparticles. These copolymers offer a combination of anionic-neutral characteristics for effective interaction with cations and steric stabilization, crucial for nanoparticle synthesis and stability (Markiewicz et al., 2016).
7. Synthesis of Ester Prodrugs
This compound is involved in the synthesis of poly(ethylene glycol)-isoflavone ester prodrugs. These prodrugs show potential in pharmaceutical research, particularly in the context of controlled release and targeted delivery systems (Lian-qun, 2008).
Safety And Hazards
特性
IUPAC Name |
1-diethoxyphosphoryl-8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49O9P/c1-4-31-33(24,32-5-2)23-11-9-7-6-8-10-12-26-15-16-28-19-20-30-22-21-29-18-17-27-14-13-25-3/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRJOLZTIWLHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCOCCOCCOCCOCCOCCOC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG6-(CH2)8-phosphonic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)


